Product packaging for O-Tigloylcyclovirobuxeine B(Cat. No.:CAS No. 16974-75-7)

O-Tigloylcyclovirobuxeine B

Cat. No.: B579671
CAS No.: 16974-75-7
M. Wt: 496.78
InChI Key: ZWHJUGHQRBGBPG-KKVJABEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Tigloylcyclovirobuxeine B is a nor-cycloartane alkaloid isolated from the leaves of Buxus sempervirens L. (European Box) . This natural product has been identified as a valuable lead compound in the search for new antiprotozoal agents, demonstrating potent and selective in vitro activity against Plasmodium falciparum , the primary causative agent of Malaria tropica . In bioactivity-guided studies, this compound was shown to be the main constituent responsible for the high antiplasmodial potency of the crude plant extract, exhibiting an IC50 value of 0.455 µg/mL (0.917 µM) against the NF54 strain of P. falciparum . Importantly, it shows promising selectivity, with a reported cytotoxicity IC50 of 9.38 µg/mL (18.91 µM) against L6 rat skeletal myoblasts, indicating a favorable therapeutic window in vitro . Beyond its antiplasmodial activity, this compound and related subfractions have also demonstrated notable in vitro activity against Trypanosoma brucei rhodesiense , the parasite responsible for East African sleeping sickness, suggesting a broader antiprotozoal potential worthy of further investigation . The compound can be efficiently isolated on a semi-preparative scale using liquid-liquid chromatography methods such as Centrifugal Partition Chromatography (CPC) . For research purposes, the optimal source material is the leaves of Buxus sempervirens var. arborescens , harvested during the summer months when the alkaloid content is highest . This compound is presented to the research community as a high-purity, well-characterized reference standard to support the ongoing development of innovative and safe medicinal agents against parasitic diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52N2O2 B579671 O-Tigloylcyclovirobuxeine B CAS No. 16974-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16974-75-7

Molecular Formula

C32H52N2O2

Molecular Weight

496.78

InChI

InChI=1S/C32H52N2O2/c1-11-20(2)27(35)36-22-18-30(7)24-13-12-23-28(4,5)25(34(9)10)14-15-31(23)19-32(24,31)17-16-29(30,6)26(22)21(3)33-8/h11-13,21-26,33H,14-19H2,1-10H3/b20-11+/t21-,22+,23-,24-,25-,26-,29+,30-,31+,32-/m0/s1

InChI Key

ZWHJUGHQRBGBPG-KKVJABEPSA-N

SMILES

CC=C(C)C(=O)OC1CC2(C3C=CC4C(C(CCC45C3(C5)CCC2(C1C(C)NC)C)N(C)C)(C)C)C

Origin of Product

United States

Phytochemical Investigation and Isolation Methodologies

Discovery and Bioactivity-Guided Isolation from Natural Sources

The isolation of O-Tigloylcyclovirobuxeine B is a prime example of bioactivity-guided fractionation, a strategy where each step of separation is monitored by a biological assay to isolate the active constituent.

This compound is a naturally occurring triterpene alkaloid found in Buxus sempervirens L., commonly known as the European Box or Boxwood. mdpi.commdpi.com This evergreen shrub is a well-documented source of nor-cycloartane type alkaloids. mdpi.com Historically, decoctions from the leaves of B. sempervirens have been utilized in folk medicine for various ailments, including malaria. mdpi.commdpi.com

Scientific investigations have validated these ethnobotanical uses. A dichloromethane (B109758) extract from the leaves of B. sempervirens demonstrated selective in vitro activity against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria. mdpi.comnih.gov This initial finding prompted further investigation to identify the specific compound responsible for this antiplasmodial effect. The process began by separating the crude extract into basic (alkaloid) and neutral fractions. Bioassays revealed that the antiplasmodial activity was concentrated within the alkaloid fraction, confirming that the active compounds were indeed alkaloids. mdpi.com

The genus Buxus has long been a subject of phytochemical interest due to its rich and complex alkaloid profile. thieme-connect.comresearchgate.net The specific alkaloid this compound was first isolated from Buxus sempervirens and structurally described by Kupchan and coworkers in 1967. mdpi.com Early research into Buxus alkaloids laid the groundwork for understanding this class of compounds, which are biosynthetically derived from a cycloartenol (B190886) skeleton. researchgate.net

More recent isolation efforts have been driven by bioactivity. In 2014, a small quantity of this compound was isolated from an alkaloid-enriched fraction of a B. sempervirens leaf extract through a process guided by its antiplasmodial activity. mdpi.com This work established the compound as a promising lead for antimalarial drug development, highlighting the need for more efficient and scalable isolation methods to obtain larger quantities for further study. mdpi.comnih.gov

Table 1: Bioactivity of B. sempervirens Extracts and Fractions Against P. falciparum
Extract/FractionIC₅₀ Value (µg/mL)Reference
Dichloromethane Crude Extract2.79 mdpi.com
Alkaloid Fraction (ALK)0.36 mdpi.com
Neutral Fraction (APO)7.8 mdpi.com
Pure this compound0.455 - 0.46 mdpi.commdpi.com

Origin in Buxus sempervirens L. Extracts

Advanced Chromatographic Separation Techniques

The isolation of this compound from the complex alkaloid mixture of Buxus extracts requires high-resolution separation techniques. Modern liquid-liquid chromatography methods are particularly suitable as they avoid the use of solid stationary phases, which can lead to irreversible sample loss of alkaloids. mdpi.comgilson.com

Centrifugal Partition Chromatography (CPC) has proven to be a highly effective and advanced technique for the semi-preparative scale isolation of this compound. mdpi.comnih.gov CPC is a liquid-liquid chromatography method that uses a centrifugal field to retain a liquid stationary phase, eliminating the need for a solid support. gilson.com This approach offers significant advantages, including high sample recovery, reduced solvent consumption, and the prevention of chemisorption of the target compound. gilson.com

In a successful isolation protocol, approximately 1.5 kg of dried B. sempervirens leaves were processed to yield an alkaloid-enriched fraction. mdpi.com This fraction was then subjected to a two-step CPC separation. mdpi.comgilson.com

Step 1: The first CPC run separated the crude alkaloid fraction, yielding several sub-fractions. Analysis showed that one fraction contained the majority of the target compound, achieving a 10-fold enrichment. mdpi.com

Step 2: This enriched fraction was then subjected to a second CPC separation using a different solvent system, which purified this compound. mdpi.com

This all-liquid, three-step process (one acid/base extraction and two CPC steps) successfully yielded 35 mg of this compound with a purity greater than 90%. mdpi.comgilson.com The efficiency of this CPC-based workflow demonstrates its suitability for isolating challenging amino nor-cycloartane-type alkaloids from Buxus. mdpi.com

Preparative High-Performance Liquid Chromatography (prep-HPLC) is another powerful technique employed in the final purification stages of this compound. nih.gov Following initial fractionation by other methods, such as countercurrent chromatography, prep-HPLC can be used to isolate the target compound from closely related impurities. nih.gov Prep-HPLC systems utilize larger columns and higher flow rates than analytical HPLC to handle larger sample loads for purification purposes. nih.gov In the context of this compound isolation, prep-HPLC served as a final polishing step to achieve the high purity required for spectroscopic characterization and bioactivity testing. nih.gov

Countercurrent Chromatography (CCC), specifically in the form of spiral coil-countercurrent chromatography (spCCC), has been instrumental in the bioactivity-guided separation of the alkaloid fraction from B. sempervirens. mdpi.comnih.gov Like CPC, CCC is a support-free liquid-liquid partition chromatography technique. mdpi.com

Preparative High-Performance Liquid Chromatography (prep-HPLC)

Spectroscopic and Spectrometric Elucidation of Chemical Structure

The definitive structure of this compound, a nor-cycloartane alkaloid isolated from Buxus sempervirens L., has been established through the application of sophisticated spectroscopic and spectrometric techniques. mdpi.comnih.gov These methods provide a detailed map of the molecule's atomic connectivity and three-dimensional arrangement. The identity of the isolated compound has been confirmed by comparing its spectral data with previously published findings. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra have been fully assigned, providing unambiguous evidence for its chemical structure. nih.govmdpi.com The spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveal characteristic signals that define its unique hexanorcycloartane framework. mdpi.comnih.gov

Key features observed in the ¹H NMR spectrum include the distinctive signals for the cyclopropane-methylene group (CH₂-19) at approximately -0.18 and 0.72 ppm. nih.gov Other characteristic signals correspond to a dimethylamino group, a methylamino substituent, and a tiglic acid ester moiety. nih.gov The ¹³C NMR spectrum complements this information, with every carbon atom in the molecule accounted for. mdpi.combhu.ac.in The authenticity of the isolated this compound was verified through ¹H NMR, ¹³C NMR, and +ESI-QqTOF-MS/MS analysis. mdpi.comnih.govnih.govsigmaaldrich.com

The detailed NMR data for this compound is presented below.

¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) nih.govmdpi.com

Position ¹³C NMR δ (ppm) ¹H NMR δ (ppm), mult., J (Hz)
1 31.19 1.53* (2H)
2 30.29 1.75, 1.53
3 71.82 2.53, dd, 11.0, 4.0
4 40.06 -
5 49.33 1.25, t, 11.0
6 25.88 1.95, m; 1.62, m
7 27.53 2.05, m; 1.62, m
8 45.47 -
9 20.21 -
10 27.55 -
11 26.54 2.02, m; 1.92, m
12 34.00 1.95, m; 1.65, m
13 45.22 -
14 50.48 -
15 32.22 1.76, m; 1.66, m
16 76.99 5.21, t, 7.5
17 51.52 2.30, d, 8.0
18 15.82 0.90, s
19 18.20 0.72, d, 4.0; -0.18, d, 4.0
20 60.18 2.34, s (3H)
21 12.31 1.10, d, 7.0
28 27.32 1.00, s
29 16.14 0.95, s
30 49.03 2.28, s (6H)
31 14.73 0.88, s
1' 167.92 -
2' 128.01 -
3' 138.83 6.83, qq, 7.0, 1.5
4' 14.61 1.81, dq, 7.0, 1.5
5' 12.16 1.76, dq, 7.0, 1.0

*Multiplicity not determined due to signal overlap; δ-values extracted from HSQC spectrum.

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/+ESI-QqTOF-MS/MS)

This powerful analytical technique is essential for the identification and characterization of compounds within complex mixtures, such as plant extracts. mdpi.comdntb.gov.ua For this compound, UHPLC/+ESI-QqTOF-MS analysis in positive ion mode revealed crucial information about its molecular weight and formula. nih.gov The mass spectrum displayed quasimolecular ions at m/z 497.4105, corresponding to the protonated molecule [M+H]⁺, and a doubly charged ion at m/z 249.2096 [M+2H]²⁺. nih.govmdpi.com The presence of two basic nitrogen atoms is indicated by these observations. nih.gov

High-resolution mass spectrometry established the molecular formula of this compound as C₃₂H₅₂N₂O₂. nih.govmdpi.com Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provide further structural details. The fragmentation pattern of the [M+H]⁺ ion of this compound has been analyzed to confirm the connectivity of the molecule. mdpi.com

Key Mass Spectrometric Data for this compound mdpi.comnih.govnih.gov

Ion Observed m/z Interpretation
[M+H]⁺ 497.4105 Protonated molecule
[M+2H]²⁺ 249.2096 Doubly charged protonated molecule
Fragment 1 426.3572 Loss of the N-methyl-N-ethylamino side chain at C-20
Fragment 2 397.3675 Loss of the tigloyl group (C₅H₇O)

Advanced Structural Characterization Methods

The following 2D NMR techniques were instrumental:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the precise assignment of carbon signals based on their attached protons. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing critical information about the connectivity of different fragments of the molecule. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This method is crucial for determining the relative stereochemistry of the molecule. It identifies protons that are close to each other in space, even if they are not directly bonded. nih.gov For this compound, a key NOE effect was observed between the methyl group CH₃-21 and the proton H-12β. This spatial proximity confirmed the S-configuration at the C-20 stereocenter, which is consistent with previous assignments. nih.govmdpi.com

The combined application of these advanced spectrometric and spectroscopic methods provides conclusive evidence for the structure and relative stereochemistry of this compound. nih.gov

Biosynthetic Pathways and Precursors

Hypothesized Biogenetic Origin within Nor-Cycloartane Framework

The biosynthesis of all Buxus alkaloids, including O-Tigloylcyclovirobuxeine B, is hypothesized to originate from the pentacyclic triterpene, cycloartenol (B190886). ias.ac.inrsc.orgumanitoba.ca Cycloartenol serves as a critical branching point in plant steroid and triterpenoid (B12794562) biosynthesis. ias.ac.in The core structure of these alkaloids is based on a cycloartane (B1207475) skeleton that has undergone significant modification, classifying them as degraded or modified triterpenoids. researchgate.net

The biogenetic pathway is thought to commence with cycloartenol and proceed through a series of catabolic transformations. ias.ac.in These modifications include the oxidative cleavage of the side chain at position C-20 and the loss of specific methyl groups, leading to a "nor-cycloartane" or pregnane-type framework. umanitoba.ca The defining characteristic of this framework is the 9β,19-cyclopropane ring, a feature inherited from the cycloartenol precursor. mdpi.commdpi.com

The key transformation involves the degradation of the typical eight-carbon side chain of cycloartenol to a two-carbon acetyl group or a related short chain at C-17, and the subsequent incorporation of nitrogen atoms, typically at the C-3 and C-20 positions. researchgate.net This nitrogen incorporation is a hallmark of alkaloids. The resulting steroidal alkaloid precursor can then undergo various enzymatic modifications, such as oxidation, reduction, and acylation, to yield the vast diversity of alkaloids found in Buxus species. umanitoba.ca this compound is one such derivative, distinguished by a tigloyl group attached via an ester linkage.

Enzymatic Steps and Intermediates in Biosynthesis

While the complete enzymatic pathway to this compound has not been experimentally elucidated in its entirety, a plausible sequence of reactions has been proposed based on the structures of co-occurring alkaloids and general knowledge of steroid biosynthesis. ias.ac.in The pathway involves several key classes of enzymes, including oxidoreductases (like cytochrome P450s) and transferases. nih.gov

The proposed biosynthetic sequence begins with cycloartenol and proceeds through several key intermediate stages:

Initial Oxidation: The pathway likely starts with the oxidation of cycloartenol. An early modification is the oxidation at the C-4 position, a reaction often catalyzed by cytochrome P450 monooxygenases, to form intermediates like cycloeucalenol.

Side-Chain Cleavage: A crucial phase is the oxidative degradation of the C-20 side chain. This process is believed to convert the triterpenoid skeleton into a C-21 pregnane-type steroid, likely yielding a 20-ketosteroid intermediate (83). umanitoba.ca

Oxidation of the Core: The hydroxyl group at C-3 of the steroid intermediate may then be oxidized to a ketone, resulting in a 3,20-diketo steroid (84). This diketone is considered a central biogenetic precursor to a large number of Buxus alkaloids. umanitoba.ca

Nitrogen Incorporation: The introduction of nitrogen atoms occurs via reductive amination of the keto groups at C-3 and C-20. umanitoba.ca This step is fundamental to forming the diamino steroidal core of many Buxus alkaloids, such as the cyclovirobuxeine B backbone.

Final Acylation: To form the final compound, the hydroxyl group on the cyclovirobuxeine B scaffold is esterified with tiglic acid. This reaction is catalyzed by a specific acyltransferase, which attaches the tigloyl moiety to the core alkaloid structure.

The following table summarizes the key hypothesized steps in the formation of this compound.

StepSubstrateKey Intermediate/ProductHypothesized Enzyme Class
1SqualeneCycloartenolOxidosqualene cyclase
2Cycloartenol3,20-Diketopregnane IntermediateCytochrome P450s, Dehydrogenases
33,20-Diketopregnane IntermediateCyclovirobuxeine B CoreReductive Aminases
4Cyclovirobuxeine B + Tigloyl-CoAThis compoundAcyltransferase

Genetic and Molecular Biology Approaches to Biosynthesis Elucidation

Direct genetic and molecular studies on the biosynthesis of this compound are limited, with no specific genes having been functionally characterized for this pathway. ias.ac.in However, broader molecular biology and analytical chemistry approaches are paving the way for its future elucidation.

Metabolomic studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in profiling the vast array of alkaloids in Buxus sempervirens. mdpi.comresearchgate.net These studies help identify potential intermediates by correlating the accumulation of different compounds under various conditions, such as seasonal changes or in response to herbivory. mdpi.comresearchgate.net For instance, research has shown that predation can promote the synthesis and diversification of triterpenoid alkaloids in Buxus, suggesting transcriptional upregulation of the biosynthetic pathway. researchgate.net

While specific genes from Buxus have not been isolated, research into alkaloid biosynthesis in other plant species provides a roadmap. Transcriptome analysis of plants producing other types of steroidal alkaloids has successfully identified candidate genes encoding key enzymes like cytochrome P450s and other oxidoreductases. nih.govresearchgate.net Similar transcriptomic and genomic approaches in Buxus could lead to the discovery of the genes responsible for its unique alkaloid profile. The recent identification of novel, highly oxidized Buxus alkaloids in Buxus sinica implies the existence of specialized and potent oxidative enzymes within this genus that are yet to be discovered and characterized. nih.gov The identification of consensus sequences for enzyme families involved in other alkaloid pathways may facilitate the future cloning of genes from the Buxus pathway without the need for initial protein purification. nih.gov

Synthetic Chemistry and Chemical Modification

Total Synthesis Strategies and Methodological Innovations

The total synthesis of a molecule with the structural complexity of O-Tigloylcyclovirobuxeine B, featuring a fused polycyclic system, numerous stereocenters, and a strained cyclopropane (B1198618) ring, requires a sophisticated and well-designed synthetic plan.

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler precursor structures. ias.ac.infiveable.me This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of reliable chemical reactions. ias.ac.inegrassbcollege.ac.in This analysis is repeated until simple and readily available starting materials are identified, forming a "retrosynthetic tree" that maps out potential synthetic routes. ias.ac.in

For the nor-cycloartane skeleton of this compound, key retrosynthetic disconnections would likely target:

The Tigloyl Ester and Side-Chain Amine: Disconnecting the ester and amino functionalities are standard steps, leading back to a core polycyclic alcohol and a simpler amine precursor.

The Cyclopropane Ring: The 9,19-cyclo function is a hallmark of cycloartane-type triterpenoids. A key disconnection would involve cleaving this three-membered ring, suggesting a cyclopropanation reaction in the forward synthesis on a tetracyclic precursor.

The Fused Ring System: The core 6-6-6-5 ring system would be disconnected strategically. For instance, studies toward the synthesis of related schinortriterpenoids, which also derive from a cycloartane (B1207475) skeleton, have focused on building key fragments, such as a tricyclic system, through cycloaddition reactions. kyoto-u.ac.jp This fragment-based approach simplifies the complex target into more manageable synthetic intermediates.

This analytical process allows chemists to devise multiple synthetic pathways, from which the most efficient and practical route can be selected for laboratory execution. fiveable.menumberanalytics.com

The construction of the nor-cycloartane core requires a toolbox of powerful and selective chemical reactions. Stereoselectivity, the preferential formation of one stereoisomer over others, is of paramount importance, as the biological activity of a molecule is often dependent on its precise three-dimensional structure. edurev.in

Key transformations in the synthesis of such complex scaffolds include:

Cycloaddition Reactions: Intramolecular [3+2] cycloadditions of nitrile oxides to alkenes are powerful methods for forming five-membered rings with high diastereoselectivity, as demonstrated in synthetic studies of related terpenes. kyoto-u.ac.jp

Aldol (B89426) and Related Condensations: These are classic carbon-carbon bond-forming reactions essential for building the polycyclic framework.

Stereoselective Reductions: Reagents like sodium borohydride (B1222165) in combination with cerium chloride, or more complex hydrides like L-Selectride®, are used to control the stereochemistry of newly formed hydroxyl groups during the reduction of ketones. egrassbcollege.ac.in

Asymmetric Catalysis: The use of chiral catalysts or auxiliaries allows for the direct formation of enantiomerically enriched products. wikipedia.org For example, oxazolidinone auxiliaries have been successfully used to direct the stereochemical outcome of aldol and alkylation reactions in the synthesis of other complex natural products. wikipedia.org

The convergent synthesis of cyclopentane (B165970) rings bearing multiple chiral centers is a significant challenge, often addressed through innovative cascade reactions initiated by metal carbenes, leading to products with very high levels of stereoselectivity. nih.gov

Table 1: Key Synthetic Reactions in Terpenoid Synthesis

Reaction Type Description Application in Nor-Cycloartane Synthesis
Diels-Alder Reaction A [4+2] cycloaddition to form six-membered rings. Construction of the core carbocyclic rings.
Asymmetric Epoxidation Stereoselective formation of an epoxide from an alkene. Introduction of chiral centers and functional group handles.
Intramolecular Aldol Cyclization reaction to form five- or six-membered rings. Assembly of the fused ring system.
Simmons-Smith Reaction A common method for forming a cyclopropane ring from an alkene. Formation of the characteristic 9,19-cyclopropane ring.

| medscape.comresearchgate.net-Sigmatropic Rearrangement | A concerted rearrangement to form new carbon-carbon bonds. | Used in cascade sequences to build complex stereochemical arrays. nih.gov |

Despite these difficulties, advances in synthetic methodology continue to make such targets more accessible. researchgate.net The development of catalytic asymmetric reactions and radical cascades has provided new tools for efficiently constructing complex molecular architectures. researchgate.net However, even with modern methods, the synthesis of natural products like schinortriterpenoids, which possess complicated and unique structures, remains a focus of intensive research. kyoto-u.ac.jp

Key Reactions and Stereoselective Transformations

Semi-Synthesis and Analog Generation

Given the challenges of total synthesis, semi-synthesis offers a more direct route to new compounds for biological testing. This approach starts with the natural product, which is isolated in useful quantities from its natural source, and then chemically modifies it. This compound has been identified as a promising lead compound for the development of new antimalarial agents, making it an ideal candidate for semi-synthetic modification. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects. By systematically modifying the functional groups of this compound and testing the resulting analogs, researchers can map out the pharmacophore—the essential features required for antiplasmodial activity.

Potential sites for derivatization include:

The C-3 Tigloyl Ester: The ester group could be hydrolyzed and then re-esterified with a variety of different acids to probe the importance of the tigloyl moiety for activity.

The C-4 Aldehyde: This group could be reduced to an alcohol or oxidized to a carboxylic acid to assess the role of this electrophilic site.

The C-20 Amino Group: The secondary amine could be alkylated, acylated, or converted to other functional groups to determine its influence on potency and selectivity.

These studies would help to identify which modifications lead to improved activity or other desirable properties.

Table 2: Potential Sites for Derivatization on this compound

Position Functional Group Potential Modifications Purpose of Modification
C-3 Tigloyl Ester Hydrolysis, re-esterification with various acyl groups. Investigate the role of the ester side chain in target binding.
C-4 Aldehyde Reduction to alcohol, oxidation to carboxylic acid, formation of imines. Determine the importance of the aldehyde's size and electronic nature.
C-16 Acetoxy Group Saponification to hydroxyl, subsequent etherification or esterification. Probe the steric and electronic requirements at this position.

| C-20 | N-Methylamino Group | De-methylation, acylation, alkylation with different substituents. | Evaluate the contribution of the basic nitrogen center to activity and solubility. |

The ultimate goal of analog generation is to create new molecules with an enhanced biological profile. For an antimalarial lead, this means improving potency against the parasite, Plasmodium falciparum, while simultaneously reducing toxicity to mammalian cells, thereby increasing the selectivity index (SI). mdpi.com this compound itself shows considerable selectivity, but there is often room for improvement. nih.govmdpi.com

Modifications might aim to:

Increase Potency: Fine-tuning the structure to achieve a better fit with its biological target could lead to a lower IC₅₀ value.

Improve Pharmacokinetic Properties: Changes to the molecule could be made to improve its solubility, metabolic stability, and oral bioavailability, which are critical for developing a successful drug.

Reduce Cytotoxicity: By understanding the SAR, chemists may be able to remove or modify parts of the molecule that contribute to its toxicity against host cells without diminishing its antiplasmodial activity.

Through a combination of total synthesis strategies and semi-synthetic modifications, the full potential of this compound as a scaffold for new therapeutic agents can be explored.

Derivatization for Structure-Activity Relationship Studies

Development of Novel Synthetic Methodologies Inspired by this compound

The complex and unique architecture of this compound, a nor-cycloartane alkaloid, presents both a significant challenge and a source of inspiration for the field of synthetic organic chemistry. While the total synthesis of this compound has not been reported in the literature, its structural features and notable biological activities have spurred interest in the development of new synthetic strategies for related Buxus alkaloids. The pursuit of such complex natural products often drives the invention of novel chemical reactions and strategies to efficiently construct intricate molecular frameworks. researchgate.net

Research into the chemical transformation of cycloartenol (B190886), a key biosynthetic precursor to Buxus alkaloids, has provided foundational insights. ias.ac.in These studies have explored methods for side-chain degradation and the functionalization of the steroidal skeleton, which are crucial steps that would be necessary for a total synthesis of compounds like this compound. ias.ac.in

The development of synthetic approaches to the core structures of Buxus alkaloids, such as the 9(10→19)abeo-pregnane system, has been a subject of investigation. nih.govacs.org These efforts, while not directly targeting this compound, lay the groundwork for future synthetic endeavors. The strategies often involve multi-step sequences to construct the characteristic cyclopropane ring and install the necessary stereocenters.

The concept of "bioinspired" synthesis, where laboratory synthesis mimics nature's biosynthetic pathways, is particularly relevant for this class of compounds. ias.ac.in Such approaches aim to achieve high levels of efficiency and selectivity by identifying key strategic transformations that rapidly build molecular complexity. For this compound, this could involve a late-stage introduction of the tigloyl group onto a pre-formed cyclovirobuxeine B core.

Furthermore, the chemical modification of related natural products to create novel analogs with improved properties is a common strategy in medicinal chemistry. icm.edu.pluzh.ch While specific published examples of the chemical modification of this compound are scarce, its identification as a potent antiplasmodial agent makes it a prime candidate for such work. mdpi.commdpi.com Future synthetic methodologies inspired by this compound would likely focus on the efficient and stereoselective construction of the cycloartane skeleton and the development of robust methods for the introduction and modification of the side chains at C-3 and C-20.

The table below summarizes key structural features of this compound and related compounds, highlighting the synthetic challenges that inspire the development of new methodologies.

Compound NameCore SkeletonKey Structural FeaturesSynthetic Challenge
This compound 9β,19-cyclo-5α-pregnaneTigloyl ester at C-3, Cyclopropane ring, Multiple stereocentersStereoselective synthesis of the core, Regioselective esterification
Cyclovirobuxeine B 9β,19-cyclo-5α-pregnaneFree hydroxyl at C-3, Cyclopropane ringConstruction of the cycloartane skeleton
Cyclomicrophylline A 9β,19-cyclo-5α-pregnaneDifferent substitution patternVersatility of synthetic route to allow for analog synthesis
Cycloartenol CycloartaneBiosynthetic precursorEfficient degradation and functionalization of the side chain

The development of novel synthetic methodologies is often a direct result of the challenges posed by complex natural products. The pursuit of this compound and its analogs is expected to continue to stimulate innovation in synthetic chemistry, leading to new reactions and strategies with broad applicability.

Biological Activities and Molecular Pharmacology

In Vitro Anti-Parasitic Activity

Research has demonstrated the potent and selective in vitro activity of O-Tigloylcyclovirobuxeine B against several protozoan parasites responsible for significant human diseases.

Activity against Plasmodium falciparum (Malaria)

This compound has shown strong inhibitory effects against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com Bioactivity-guided fractionation of extracts from Buxus sempervirens leaves identified this compound as a primary active constituent against this parasite. nih.govnih.gov

In vitro studies have reported IC₅₀ values (the concentration required to inhibit 50% of parasite growth) for this compound in the sub-micromolar to low micromolar range. One study determined an IC₅₀ value of 0.455 µg/mL (equivalent to 0.92 µM) against the NF54 strain of P. falciparum. nih.govmdpi.com Another investigation reported a similar IC₅₀ value of 1.05 µM. mdpi.com This level of potency highlights the compound's potential as a lead structure for the development of new antimalarial drugs, especially in the face of growing resistance to current therapies. mdpi.comnih.gov The antiplasmodial activity is significant as this compound has been detected in decoctions prepared in line with traditional medicinal practices. nih.gov

Activity against Trypanosoma brucei rhodesiense (Human African Trypanosomiasis)

While the primary activity of this compound appears to be against P. falciparum, it has also been evaluated for its activity against Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness. mdpi.com Although the crude extracts of Buxus sempervirens did not show significant activity against T. b. rhodesiense, some fractions derived from it did. nih.gov One specific subfraction, which was not the one containing the highest concentration of this compound, displayed an IC₅₀ value of 0.13 µg/mL against T. b. rhodesiense. nih.gov Another study reported that while this compound itself was tested, other related alkaloids from Buxus sempervirens showed more potent antitrypanosomal activity. mdpi.com For instance, while this compound's activity was noted, other compounds from the same plant, such as O-benzoyl-cycloprotobuxoline-D, were found to be more effective against T. b. rhodesiense with an IC₅₀ of 1.1 µM. mdpi.com

Evaluation of Selective Toxicity in Mammalian Cell Models (e.g., L6 cells)

A crucial aspect of developing any new therapeutic agent is its selectivity, meaning its ability to target the pathogen with minimal toxicity to host cells. This compound has been evaluated for its cytotoxicity against mammalian L6 cells, a rat skeletal myoblast cell line commonly used as a benchmark for toxicity. nih.govmdpi.com

The compound has demonstrated a favorable selectivity profile. In one study, the IC₅₀ value for cytotoxicity against L6 cells was 9.38 µg/mL (equivalent to 18.9 µM). nih.govmdpi.com This resulted in a selectivity index (SI), calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀, of 21. nih.govmdpi.com A higher SI value indicates greater selectivity for the parasite over mammalian cells. This poor cytotoxicity to L6 cells, combined with its marked antiparasitic activity, makes this compound a promising candidate for further investigation. researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

While the exact mechanisms of action are still under full investigation, preliminary studies have begun to shed light on how this compound exerts its anti-parasitic effects.

Identification of Putative Molecular Targets (e.g., enzyme inhibition, DNA interaction)

The specific molecular target of this compound within the parasite has not yet been definitively identified. However, based on the activity of other Buxus alkaloids, some potential mechanisms can be hypothesized. For example, other alkaloids from this genus have been reported to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. researchgate.net While this is a known target for some alkaloids, it is not yet confirmed if this compound acts through this pathway in Plasmodium. The structural class of cycloartane (B1207475) alkaloids suggests that the compound could potentially interact with cellular membranes or specific enzymes within the parasite. nih.govnih.gov Further research is warranted to pinpoint the direct molecular interactions responsible for its antiplasmodial activity. nih.gov

Elucidation of Cellular Pathways Modulation

The cellular effects of extracts containing this compound have been studied in other contexts, which may provide clues to its action in parasites. For instance, a hydroalcoholic extract of Buxus sempervirens was found to induce the accumulation of autophagosomes and autolysosomes in cancer cells. nih.gov This suggests an interference with the autophagy pathway, a critical cellular process for recycling cellular components and maintaining homeostasis. While these studies were conducted on cancer cells, it is plausible that this compound could modulate similar pathways in Plasmodium, leading to parasite death. However, direct evidence for the modulation of specific cellular pathways in the parasite by the purified compound is still needed.

Advanced In Vitro Biological Models for Mechanistic Studies

The anti-parasitic potential of this compound has been primarily evaluated using established in vitro biological models that allow for the determination of efficacy and selectivity. The principal model involves the use of parasitic cultures and a mammalian cell line for counter-screening to assess cytotoxicity. nih.gov

Specifically, the activity against the malaria parasite, Plasmodium falciparum (NF54 strain), is tested on its intra-erythrocytic forms. mdpi.com For assessing activity against the causative agent of East African sleeping sickness, Trypanosoma brucei rhodesiense (STIB 900 strain), bloodstream trypomastigotes are utilized. mdpi.comresearchgate.net

A critical component of this in vitro assessment is the simultaneous evaluation of cytotoxicity against a mammalian cell line, typically the L6 rat skeletal myoblast cell line. mdpi.comresearchgate.netresearchgate.net This counter-screening is essential to determine the compound's selectivity for the parasite over host cells. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), and a Selectivity Index (SI) is calculated by dividing the IC₅₀ for the mammalian cell line by the IC₅₀ for the parasite. A high SI value indicates promising selectivity. mdpi.com this compound has demonstrated noteworthy selective activity against P. falciparum in these assays. researchgate.netmdpi.com

While the precise mechanism of action for this class of alkaloids remains under investigation, earlier work suggests that they might function by inhibiting DNA topoisomerase or through DNA intercalation. researchgate.net Future mechanistic studies could employ more advanced models, such as high-content imaging and the use of transgenic Plasmodium parasites with fluorescent reporters, to better understand the compound's subcellular targets and effects on parasite biology. nih.gov

Table 1: In Vitro Activity of this compound

This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against Plasmodium falciparum and its cytotoxicity against L6 rat cells, along with the calculated Selectivity Index (SI).

ParameterOrganism/Cell LineReported Value (µg/mL)Reported Value (µM)Selectivity Index (SI)Reference
Anti-plasmodial Activity (IC₅₀) Plasmodium falciparum0.455~0.9220.6 researchgate.net
Anti-plasmodial Activity (IC₅₀) Plasmodium falciparum0.460.9220.4 researchgate.net
Cytotoxicity (IC₅₀) L6 Rat Cells9.38~18.9N/A researchgate.net
Cytotoxicity (IC₅₀) L6 Rat Cells9.418.9N/A researchgate.net

Computational and Structural Biology Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational and structural biology methods are powerful tools for elucidating the potential mechanisms of action and structure-activity relationships (SAR) of natural products like this compound. frontiersin.org Although specific molecular docking studies on this compound are not extensively detailed in the available literature, the application of these techniques to analogous compounds provides a clear framework for its future investigation.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. physchemres.org For this compound, this could be used to model its interaction with potential targets, such as DNA topoisomerase, which has been suggested as a possible mechanism for related Buxus alkaloids. researchgate.net Such studies can provide insights into binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. nih.gov

Molecular dynamics (MD) simulations can further refine these findings by assessing the stability of the predicted protein-ligand complex over time in a simulated physiological environment. frontiersin.orgnih.gov This helps to validate the docking poses and provides a more dynamic understanding of the binding event.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to other anti-parasitic aminosteroids. researchgate.net A CoMFA model developed for antitrypanosomal alkaloids from Holarrhena was found to be applicable to aminocycloartane compounds from Buxus sempervirens, suggesting a shared SAR and potentially a common mechanism of action. researchgate.net This indicates that a similar 3D-QSAR study focused on this compound and its analogues could yield valuable predictions for designing derivatives with enhanced potency and selectivity. researchgate.net

In Vivo Preclinical Studies in Appropriate Animal Models

Following promising in vitro results, the next crucial step in drug development is the evaluation of the compound in preclinical animal models. These studies are essential to understand how the compound behaves in a complex living system. For an anti-parasitic agent like this compound, this involves assessing both its efficacy against the infection and its pharmacokinetic profile. europa.eu

Assessment of Anti-Parasitic Efficacy in Animal Models

While specific in vivo efficacy studies for this compound have not been widely published, the established protocols for testing anti-parasitic compounds provide a clear path for its evaluation. For its anti-malarial activity, the standard and most widely used preclinical model is the Plasmodium berghei-infected mouse model. mdpi.com

In a typical study design, mice (e.g., BALB/c or Swiss strains) are infected with the parasite. nih.govnih.gov The therapeutic efficacy of this compound would then be evaluated by administering the compound to the infected mice. Key endpoints measured to determine efficacy include:

Parasitemia: The percentage of infected red blood cells, which is monitored over several days to assess the compound's ability to clear or suppress the parasites.

Parasite Clearance: In more detailed studies, parasite load may be assessed in various organs and tissues to confirm complete clearance. nih.gov

These in vivo models are critical for validating the in vitro findings and determining if the compound's anti-parasitic activity translates to a whole-organism setting. researchgate.net

Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic (PK) studies are designed to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate within an organism. nuvisan.com This information is vital for correlating the dose with drug exposure and therapeutic effect. Preclinical PK studies are typically conducted in rodent models, such as Sprague Dawley rats. nih.gov

A validated bioanalytical method, commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is first developed to accurately quantify this compound in biological matrices like plasma. nih.govmdpi.com Following administration of the compound (e.g., orally or intravenously), blood samples are collected at various time points. mdpi.com Analysis of these samples allows for the determination of key pharmacokinetic parameters.

Table 2: Key Parameters Evaluated in Preclinical Pharmacokinetic Studies

This table outlines the standard pharmacokinetic parameters that would be determined for this compound in a preclinical animal model.

ParameterAbbreviationDescription
Maximum Plasma Concentration CₘₐₓThe highest concentration of the compound observed in the plasma.
Time to Maximum Concentration TₘₐₓThe time at which Cₘₐₓ is reached after administration.
Area Under the Curve AUCThe total exposure to the compound over time.
Half-life t₁/₂The time required for the plasma concentration of the compound to decrease by half.
Bioavailability F (%)The fraction of the administered dose that reaches systemic circulation unchanged.
Clearance CLThe volume of plasma cleared of the compound per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Structure Activity Relationship Sar Studies

Correlative Analysis of Structural Features and Biological Potency

O-Tigloylcyclovirobuxeine B is a triterpenoid (B12794562) alkaloid of the cycloartane (B1207475) type, characterized by a complex steroidal skeleton that includes a cyclopropane (B1198618) ring. mdpi.com Its biological activity is intrinsically linked to its unique structural components. Research has demonstrated that the antiprotozoal activity of Buxus sempervirens extracts is primarily due to its alkaloid constituents. mdpi.com this compound, in particular, has been identified as a promising antiplasmodial lead compound, exhibiting potent activity against Plasmodium falciparum with an IC₅₀ value of 0.92 µM and significant selectivity, being over 20 times more toxic to the parasite than to mammalian L6 cells. mdpi.commdpi.commdpi.com

A key aspect of its structure is the tigloyl ester group at position C-16. Comparative studies between this compound and its unesterified alcohol counterpart, Cyclovirobuxeine B, have revealed crucial, target-dependent SARs. mdpi.com

Antitrypanosomal Activity: Against Trypanosoma brucei rhodesiense (Tbr), the causative agent of human African trypanosomiasis, Cyclovirobuxeine B (the alcohol) is markedly more potent (IC₅₀ = 0.16 µM) than this compound (the ester, IC₅₀ = 3.7 µM). mdpi.com This significant difference suggests that the bulky tigloyl group at C-16 is detrimental to its activity against this specific parasite.

Antiplasmodial Activity: In contrast, the antiplasmodial activity against P. falciparum is nearly identical for both compounds, with IC₅₀ values of 0.92 µM for the ester and 0.98 µM for the alcohol. mdpi.com This indicates that the C-16 tigloyl ester does not significantly influence the compound's potency against the malaria parasite.

This striking divergence in activity highlights that the structural requirements for inhibiting T. b. rhodesiense and P. falciparum are different, pointing towards distinct molecular targets or mechanisms of action. mdpi.comnih.gov

Table 1: Comparative Biological Potency of Buxus Alkaloids

Compound Target Organism IC₅₀ (µM) Cytotoxicity (L6 Cells) IC₅₀ (µM) Selectivity Index (SI)
This compound Plasmodium falciparum 0.92 18.9 21
Cyclovirobuxeine B Plasmodium falciparum 0.98 Not Reported Not Reported
This compound Trypanosoma b. rhodesiense 3.7 18.9 5.1
Cyclovirobuxeine B Trypanosoma b. rhodesiense 0.16 Not Reported Not Reported

Data sourced from references mdpi.commdpi.com. The Selectivity Index (SI) is calculated as Cytotoxicity IC₅₀ / Activity IC₅₀.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications

To better understand the structural basis of the bioactivity of aminosteroid (B1218566) and aminocycloartane-type alkaloids, Quantitative Structure-Activity Relationship (QSAR) studies have been employed. mdpi.comnih.gov These computational methods are crucial for deciphering the complex interplay between molecular structure and biological function, especially when the precise biological targets are unknown. mdpi.com

A three-dimensional QSAR (3D-QSAR) study utilizing Comparative Molecular Field Analysis (CoMFA) was conducted on a series of structurally related aminosteroid alkaloids from Holarrhena africana to model their antitrypanosomal activity. nih.gov CoMFA is a 3D-QSAR method that correlates the biological activity of molecules with their 3D steric and electrostatic properties. mdpi.comijpsonline.com

The resulting CoMFA model, which demonstrated good internal and external predictive power, was also applied to this compound and Cyclovirobuxeine B due to their structural similarities to the Holarrhena steroids. mdpi.comnih.gov The analysis produced contour maps visualizing the steric and electrostatic fields influencing antitrypanosomal potency:

Steric Fields: The model indicated that bulky groups are favored near the C-16/C-17 side chain. However, a region of unfavorable steric interaction was identified that directly conflicts with the position of the tigloyl ester in this compound.

Electrostatic Fields: The model showed, as expected, that positively charged regions are favored around the basic nitrogen atoms at positions C-3 and C-20, while electronegative (negatively charged) regions are preferred near the oxygen atom at C-16. nih.gov

The CoMFA model successfully predicted the observed difference in antitrypanosomal activity between this compound and Cyclovirobuxeine B. mdpi.com The model's predictive power stems from its ability to quantify the impact of structural modifications on the compound's interaction with its putative target.

The significantly lower antitrypanosomal activity of this compound was explained by a steric clash between its bulky C-16 tigloyl group and an unfavorable steric region (a yellow contour in the model) in the target's binding site. mdpi.comnih.gov In contrast, the smaller hydroxyl group of Cyclovirobuxeine B avoids this negative interaction, accounting for its superior potency. mdpi.com The successful application of this predictive model to the Buxus alkaloids suggests that they likely share a common mechanism of action and SAR with the Holarrhena steroids against T. b. rhodesiense. nih.gov

Analytical Chemistry and Quality Control

Advanced Chromatographic and Spectroscopic Methods for Detection and Quantification

The complex nature of the alkaloid profile in Buxus species necessitates the use of high-resolution analytical techniques for the detection and quantification of O-Tigloylcyclovirobuxeine B.

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the analysis of this compound within the complex matrix of Buxus extracts. nih.gov This method offers high resolution, sensitivity, and specificity, allowing for the detailed profiling of alkaloids.

In studies of Buxus sempervirens, UHPLC coupled with a Quadrupole Time-of-Flight (QqTOF) mass spectrometer using positive mode electrospray ionization (+ESI) has been effectively employed. nih.govmdpi.com The high mass accuracy of QqTOF-MS facilitates the unambiguous identification of known compounds like this compound and the dereplication of new or unexpected alkaloids. mdpi.com For this compound, characteristic ions are monitored, including the protonated molecule [M+H]⁺ at m/z 497.417 and the doubly charged ion [M+2H]²⁺ at m/z 249. mdpi.commdpi.com The fragmentation pattern obtained through MS/MS analysis provides structural information that confirms the identity of the compound. mdpi.com

A typical UHPLC method for the analysis of Buxus alkaloids, including this compound, might utilize a C18 column with a gradient elution system. mdpi.com An example of a gradient program is provided in the table below.

Table 1: Example of a UHPLC Gradient Program for Alkaloid Profiling

Time (min) Mobile Phase B (%)
0–1.88 Linear from 15% to 30%
1.88–7.88 Linear from 30% to 33%
7.88–9.9 Linear from 33% to 50%
9.9–9.93 Linear from 50% to 100%
9.93–15.88 Isocratic at 100%
15.88–15.98 Linear from 100% to 15%
15.98–20.0 Isocratic at 15%

Data sourced from a study on the isolation of this compound. mdpi.com

This methodology has been instrumental in identifying this compound in various extracts, including traditional aqueous decoctions of B. sempervirens leaves, confirming its presence in ethnomedicinal preparations. nih.gov

While comprehensive, formally validated quantitative HPLC methods for this compound are not extensively detailed in the reviewed literature, principles of quantification are applied in various research contexts. For instance, in studies involving the isolation and purification of the compound, UHPLC-MS is used to estimate purity and quantify the enrichment of the target compound at different stages. mdpi.comnih.gov

Quantification is typically carried out based on peak integration in extracted ion chromatograms (EICs) of specific ions, such as the intense [M+2H]²⁺ ion for this compound. mdpi.com In one study, the purity of the isolated this compound was estimated to be over 90% based on LC/MS analysis. mdpi.com Another isolation effort reported a purity of 91.1% by the same analytical method. gilson.com

The development of a robust, validated quantitative method would require a systematic evaluation of parameters as outlined by international guidelines (e.g., ICH). This would involve assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). demarcheiso17025.comujpronline.com While these specific validation parameters are not fully documented for this compound in the available research, the existing analytical methods provide a strong foundation for the development of such a validated assay.

UHPLC-MS/MS for Profile Analysis

Metabolomic Profiling and Chemotaxonomic Applications

The analysis of this compound and related alkaloids plays a significant role in the metabolomic profiling of Buxus species and has important chemotaxonomic implications.

Metabolomic studies using UHPLC-MS have revealed significant variability in the alkaloid content of Buxus sempervirens, including that of this compound. nih.govmdpi.com These variations are observed based on the plant variety, the specific organ (leaves vs. twigs), and the season of harvest. nih.govmdpi.com

For instance, this compound has been found to be detectable only in B. sempervirens var. arborescens (with pointed leaves) and not in B. sempervirens var. suffruticosa (with rounded foliage). mdpi.comresearchgate.net Furthermore, its concentration is significantly higher in the summer months, particularly in August. mdpi.comresearchgate.net This suggests that the production of this defensive alkaloid may be adapted to the increased presence of herbivores during the summer. mdpi.com The compound is predominantly found in the leaves of the plant. mdpi.com Such findings are critical for determining the optimal harvesting time to maximize the yield of this compound for research or potential therapeutic applications. mdpi.comresearchgate.net

Table 2: Summary of this compound Variability in Buxus sempervirens

Factor Observation Source
Variety Present in B. sempervirens var. arborescens; not detected in var. suffruticosa. mdpi.com
Season Highest concentration in summer months, especially August. mdpi.comresearchgate.net

| Plant Organ | Predominantly located in the leaves. | mdpi.com |

To interpret the complex datasets generated by UHPLC-MS profiling of Buxus alkaloids, multivariate data analysis (MVDA) techniques are employed. nih.govmdpi.com Principal Component Analysis (PCA), a common MVDA method, has been used to effectively visualize and understand the seasonal and varietal differences in the phytochemical composition of B. sempervirens. nih.govmdpi.comresearchgate.net

By applying PCA to the LC/MS data, researchers can create models that show clear clustering of samples based on their origin (e.g., variety, season). mdpi.com These models highlight the compounds that are most responsible for the observed differences. mdpi.comsciencegate.app For example, MVDA can identify characteristic compounds for different varieties, plant organs, or seasons. nih.govmdpi.com This approach not only aids in understanding the plant's biochemistry but also serves as a chemotaxonomic tool to distinguish between different plant populations or varieties. nih.gov

Future Research Directions and Translational Potential Preclinical Focus

Optimization of Isolation and Sustainable Production Methods

The advancement of O-Tigloylcyclovirobuxeine B from a laboratory curiosity to a viable preclinical candidate hinges on the ability to produce sufficient quantities of the pure compound. Research has established that the leaves of Buxus sempervirens (European Boxwood) are a sustainable and renewable source of this alkaloid. dntb.gov.uamdpi.com This is largely because B. sempervirens is a widely cultivated ornamental shrub that undergoes regular trimming, making its leaf biomass readily available. Current time information in Bangalore, IN.nih.gov

To maximize the yield and ensure a sustainable supply, several optimization strategies have been identified and should be further explored:

Optimal Harvesting Time and Plant Variety: Studies have demonstrated that the concentration of this compound in B. sempervirens leaves varies seasonally, with the highest levels detected in the summer months, particularly August. Current time information in Bangalore, IN.nih.govnih.gov Furthermore, the alkaloid is predominantly found in the arborescens variety of the plant. nih.govresearchgate.net Future harvesting protocols should be standardized to collect leaves from B. sempervirens var. arborescens during late summer to ensure the highest possible starting yield. nih.gov

Advanced Isolation Techniques: An efficient, semi-preparative scale isolation method using centrifugal partition chromatography (CPC) has been successfully developed. Current time information in Bangalore, IN.dntb.gov.uamdpi.com This all-liquid chromatographic technique avoids the use of solid stationary phases, which can lead to irreversible sample loss, and results in high recovery and purity of the target compound. researchgate.netresearchgate.net From approximately 1.5 kg of dried leaves, this method can yield around 35 mg of this compound with greater than 90% purity. mdpi.comdntb.gov.uamdpi.com Further refinement of CPC methods and exploration of other sustainable technologies, such as supercritical fluid extraction (SFE), could enhance efficiency and reduce solvent consumption, aligning with green chemistry principles. nih.gov

Biotechnological Production: While extraction from plant sources is currently the primary method, exploring biotechnological production routes offers a long-term sustainable alternative. Identifying the biosynthetic pathway of steroidal alkaloids in Buxus species could enable the heterologous expression of the required genes in microbial platforms like yeast. unimelb.edu.au This approach would provide a consistent, scalable, and geographically independent supply of the compound, overcoming the limitations of natural abundance and seasonal variation.

The table below summarizes the key parameters for the optimized isolation of this compound from its natural source.

ParameterOptimal ConditionRationale
Plant Source Buxus sempervirens var. arborescensHigher concentration of the target compound compared to other varieties. nih.govresearchgate.net
Plant Part LeavesThe compound is primarily located in the leaves. nih.govresearchgate.net
Harvesting Season Summer (specifically August)Peak accumulation of the alkaloid in the plant. Current time information in Bangalore, IN.nih.govnih.gov
Isolation Method Centrifugal Partition Chromatography (CPC)High recovery, high purity, and avoids irreversible sample loss. Current time information in Bangalore, IN.dntb.gov.uamdpi.com

Rational Design and Synthesis of Novel Analogs with Improved Efficacy and Selectivity

While this compound shows promising activity, its development into a drug will likely require medicinal chemistry efforts to improve its pharmacological properties. The natural product serves as an excellent starting point for the rational design and synthesis of novel analogs. nih.govresearchgate.net

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: A critical step is to systematically probe the structure of this compound to understand which molecular features are essential for its antiplasmodial activity and selectivity. Research on other Buxus alkaloids has provided insights into how structural modifications can impact bioactivity. mdpi.com For this compound, key targets for modification would include the tigloyl ester group, the amino substituents at C-3 and C-20, and the cyclopropane (B1198618) ring. mdpi.com By synthesizing a library of derivatives with targeted modifications, a comprehensive SAR profile can be built.

Improving Potency and Selectivity: The goal of analog synthesis is to enhance the therapeutic index of the lead compound. This involves increasing potency against the parasite while minimizing toxicity to human cells. For instance, studies on other Buxus alkaloids have shown that specific modifications can significantly boost antiprotozoal activity and selectivity. mdpi.com Similar strategies, such as altering the ester side chain or the substitution pattern on the steroidal backbone, could yield analogs of this compound with superior profiles.

Total Synthesis: Although challenging, the development of a total synthesis route for this compound would be highly valuable. researchgate.net A successful total synthesis would not only confirm the structure but also provide a platform for creating analogs that are not accessible through semi-synthesis from the natural product. This would grant access to a much wider chemical space for optimization.

Deeper Mechanistic Elucidation and Target Validation

A fundamental gap in the current knowledge of this compound is its precise mechanism of action. Understanding how it kills the parasite is crucial for rational drug development and for anticipating potential resistance mechanisms.

Key research objectives include:

Identifying the Molecular Target: The current understanding of the antibacterial and antiparasitic mechanism for this class of compounds is limited, with suggestions that they may inhibit DNA topoisomerase or intercalate with DNA, based on preliminary work with related compounds. unimelb.edu.au However, these hypotheses require direct validation for this compound. Unbiased approaches, such as thermal proteome profiling or affinity-based pulldown assays using a derivatized compound, could identify its specific molecular target(s) within the Plasmodium cell.

Cellular and Biochemical Assays: Once a putative target is identified, its inhibition by this compound needs to be confirmed through biochemical assays using the purified target protein. Cellular studies should investigate the downstream effects of target inhibition, such as impacts on parasite morphology, metabolism, and progression through its lifecycle. Studies on other antimalarial natural products have successfully used this approach to observe changes in the parasite's digestive vacuole and hemozoin formation. nih.gov

Resistance Studies: Inducing resistance to this compound in P. falciparum cultures followed by whole-genome sequencing of the resistant parasites is a powerful method to identify the target or resistance-conferring pathways. This information is vital for predicting the compound's long-term clinical utility.

Further studies on the mechanism of action for this compound are clearly warranted to advance its development. nih.gov

Preclinical Development and Lead Optimization for Neglected Tropical Diseases

The most compelling translational potential for this compound lies in its activity against neglected tropical diseases (NTDs), a group of infectious ailments affecting the world's poorest populations. mdpi.comnih.govwho.int

Malaria: The primary focus has been on its potent in vitro activity against the drug-resistant K1 and drug-sensitive NF54 strains of Plasmodium falciparum. researcher.lifenih.gov The compound has demonstrated significant and selective inhibition of the parasite at sub-micromolar concentrations, making it a strong candidate for further antimalarial drug discovery. dntb.gov.uanih.govmdpi.comnih.gov It is considered a promising lead compound for developing new and safe medicinal agents against malaria. nih.govmdpi.comresearchgate.net

Human African Trypanosomiasis (HAT): Beyond malaria, extracts from B. sempervirens and isolated alkaloids have shown activity against Trypanosoma brucei rhodesiense (Tbr), the parasite responsible for the acute form of HAT (sleeping sickness). frontiersin.orgresearchgate.net While the crude extract of B. sempervirens showed limited activity against Tbr, certain fractions and isolated compounds, including relatives of this compound, displayed significant potency. mdpi.comnih.gov This suggests that this compound and its analogs should be systematically evaluated for their potential as antitrypanosomal agents.

The table below details the in vitro activity of this compound and related fractions against key protozoan parasites.

AgentTarget OrganismIC₅₀ (µg/mL)IC₅₀ (µM)Cytotoxicity (L6 Cells) IC₅₀ (µg/mL)Selectivity Index (SI)
This compound Plasmodium falciparum0.4550.929.3821
B. sempervirens Alkaloid FractionPlasmodium falciparum0.99-3434
B. sempervirens Alkaloid FractionTrypanosoma b. rhodesiense5.0-347
Chloroquine (Control) Plasmodium falciparum0.003---
Melarsoprol (Control) Trypanosoma b. rhodesiense0.004---
Data compiled from references nih.govmdpi.comnih.gov

Lead optimization for these NTDs will require establishing robust animal models to evaluate in vivo efficacy, pharmacokinetics, and preliminary safety profiles of this compound and its most promising analogs.

Potential for Combination Therapies and Drug Discovery Strategies

Given the rise of drug resistance, combination therapy is the cornerstone of modern treatment for diseases like malaria. researcher.life Investigating this compound within this framework could significantly enhance its translational potential.

Future strategies should include:

In Vitro Combination Studies: The compound should be tested in combination with existing antimalarial drugs (e.g., artemisinin (B1665778) derivatives, lumefantrine) to identify synergistic or additive interactions. A synergistic combination could allow for lower doses of each drug, potentially reducing toxicity and slowing the development of resistance.

Targeting Different Pathways: If the mechanism of action is elucidated and found to be novel, this compound would be an ideal partner for drugs that act on different biological pathways in the parasite. This multi-pronged attack is a proven strategy for durable therapeutic efficacy.

Broadening the Scope: While the focus has been on malaria and HAT, the activity of Buxus alkaloids against other pathogens suggests that this compound should be screened more broadly against other NTD-causing agents, including various species of Leishmania and Trypanosoma cruzi. mdpi.com This could open up new therapeutic avenues for this promising natural product scaffold.

Q & A

Q. How should researchers address ethical considerations in animal studies involving this compound?

  • Methodological Answer :
  • IACUC Approval : Document humane endpoints (e.g., tumor size limits) and analgesia protocols.
  • 3Rs Compliance : Prioritize in silico/in vitro models (Replace), minimize sample sizes (Reduce), and refine procedures to mitigate suffering (Refine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.